molecular formula C19H21N3O4S B2820571 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide CAS No. 866157-39-3

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide

Cat. No.: B2820571
CAS No.: 866157-39-3
M. Wt: 387.45
InChI Key: SFPRKFVMYWUMGQ-UHFFFAOYSA-N
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Description

10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic compound . It’s also known as iminodibenzyl . This structure is used as a core in the synthesis of many pharmaceutical compounds .


Molecular Structure Analysis

The molecular formula of 10,11-dihydro-5H-dibenzo[b,f]azepine is C14H13N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The molecular weight of 10,11-dihydro-5H-dibenzo[b,f]azepine is 195.2597 . It has a melting point of 105-108 °C .

Scientific Research Applications

Radioligand Development for PET Imaging

One of the applications involves the synthesis and evaluation of compounds such as (R)-1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methylamino-propan-2-ol ((R)-OHDMI) as potent inhibitors of norepinephrine reuptake. These compounds were explored for their potential as radioligands for imaging central norepinephrine transporters with positron emission tomography (PET), a technique used for observing metabolic processes in the body (Schou et al., 2006).

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of certain derivatives, specifically their potential in treating vascular cognitive impairment (VCI). These compounds, behaving as histone deacetylase inhibitors, have shown promise in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in vivo, suggesting potential therapeutic applications for conditions correlated with dementia (Kaur et al., 2019).

Inhibition of Human Carbonic Anhydrases

Research has also delved into the structural properties and inhibitory potential of derivatives against human carbonic anhydrases, enzymes involved in various physiological processes. Derivatives with modifications on the azepine/piperidine/piperazine nucleus have shown remarkable inhibition of human carbonic anhydrase II and VII, which are expressed in the brain, indicating potential applications in designing new inhibitors for these enzymes (Buemi et al., 2019).

Analytical Method Development

Additionally, the development of analytical methods for determining the presence of related compounds in biological samples has been a focus, supporting clinical studies of novel propargylamine compounds under investigation for treating chronic neurodegenerative illnesses (Hara et al., 2004).

Properties

IUPAC Name

N-morpholin-4-ylsulfonyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-19(20-27(24,25)21-11-13-26-14-12-21)22-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)22/h1-8H,9-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPRKFVMYWUMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NS(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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